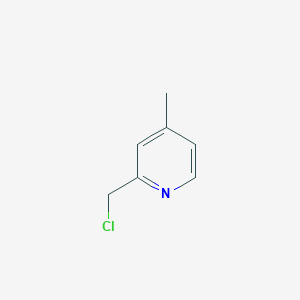

2-(Chloromethyl)-4-methylpyridine

Beschreibung

Overview of Pyridine (B92270) Chemistry and Derivatives

Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound with a six-membered ring structure analogous to benzene, but with one carbon atom replaced by a nitrogen atom. wikipedia.orgbyjus.com This substitution gives pyridine its characteristic basicity and unique chemical properties. The nitrogen atom in the pyridine ring is sp² hybridized and possesses a lone pair of electrons in an sp² orbital, which is not part of the aromatic π-system, thus imparting basic character. The molecule is planar and follows Hückel's rule for aromaticity, with a delocalized system of six π-electrons. wikipedia.org However, the electronegative nitrogen atom leads to an uneven distribution of electron density, making pyridine more electron-deficient than benzene. wikipedia.org

Pyridine and its derivatives are of immense importance in various fields, including pharmaceuticals, agrochemicals, and materials science. algoreducation.comrsc.org They serve as crucial precursors and intermediates in the synthesis of a wide array of more complex molecules. rsc.org The reactivity of pyridine can be categorized based on reactions with electrophiles, where it undergoes electrophilic substitution, and with nucleophiles, where it reacts at the 2 and 4 positions. wikipedia.org Pyridine is also widely used as a polar, basic, and relatively non-reactive solvent in various chemical transformations. wikipedia.org

The synthesis of pyridine derivatives is a significant area of research in organic chemistry. Classic methods like the Hantzsch pyridine synthesis and the Guareschi-Thorpe condensation have been established for many years. rsc.org More contemporary methods focus on developing more efficient and environmentally friendly synthetic routes. The functionalization of the pyridine ring at different positions allows for the fine-tuning of its chemical and physical properties, leading to a vast library of derivatives with diverse applications.

Significance of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are a class of pyridine derivatives where one or more hydrogen atoms on the pyridine ring are replaced by halogen atoms (F, Cl, Br, I). These compounds are exceptionally valuable as synthetic intermediates in organic chemistry. nih.govnsf.govchemrxiv.org The presence of a halogen atom on the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions.

The carbon-halogen (C-Hal) bond in halopyridines enables numerous bond-forming reactions, making them key building blocks for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. nih.govnsf.govchemrxiv.org For instance, they are frequently used in Suzuki, Stille, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds, and in Buchwald-Hartwig amination reactions to form carbon-nitrogen bonds. These reactions are instrumental in constructing the molecular scaffolds of many biologically active compounds. nih.gov

The regioselective halogenation of the pyridine ring is a critical aspect of their synthesis. nih.govnsf.gov Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution, the typical method for halogenating arenes, often requires harsh conditions and can lead to a mixture of products. nih.gov Therefore, the development of methods for the selective introduction of halogens at specific positions (e.g., C-2, C-3, or C-4) is an active and important area of research. nih.govnih.gov The ability to selectively halogenate the pyridine ring allows for precise control over the subsequent synthetic steps and the final structure of the target molecule. nih.gov

Contextualizing 2-(Chloromethyl)-4-methylpyridine within Pyridine Analogues

This compound is a specific halogenated pyridine derivative that possesses a chloromethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. This particular arrangement of substituents makes it a valuable and versatile building block in organic synthesis. The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups at the 2-position of the pyridine ring.

Compared to other pyridine analogues, the presence of the chloromethyl group provides a distinct advantage for synthetic transformations. While halogenation directly on the pyridine ring (e.g., 2-chloro-4-methylpyridine) offers a site for cross-coupling reactions, the chloromethyl group allows for the formation of a C-C, C-N, C-O, or C-S bond via a different reaction mechanism, namely nucleophilic substitution. This expands the range of possible molecular architectures that can be constructed.

The methyl group at the 4-position also influences the reactivity and properties of the molecule. It can have electronic and steric effects on the reactivity of both the pyridine ring and the chloromethyl group. Furthermore, the methyl group itself can be a site for further functionalization, although it is generally less reactive than the chloromethyl group. The combination of a reactive chloromethyl group and a modifying methyl group on the pyridine scaffold positions this compound as a key intermediate in the synthesis of various target compounds, including pharmaceuticals and agrochemicals. orientjchem.org For example, it is a precursor in the synthesis of certain proton pump inhibitors. orientjchem.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMJNRKGRRCAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506499 | |

| Record name | 2-(Chloromethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38198-16-2 | |

| Record name | 2-(Chloromethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 2 Chloromethyl 4 Methylpyridine

Chlorination of 2-Methylpyridine (B31789) Precursors

The direct introduction of a chloromethyl group onto the pyridine (B92270) ring at the 2-position, starting from 2-methylpyridine (also known as α-picoline) or its derivatives, is a common and extensively studied approach. This can be achieved through several distinct pathways, each with its own set of advantages and challenges.

Direct Chlorination Routes

Direct chlorination methods involve the reaction of a 2-methylpyridine derivative with a chlorinating agent, leading to the substitution of a hydrogen atom on the methyl group with a chlorine atom.

A variety of reagents and conditions have been explored for the direct chlorination of 2-methylpyridines. A common method involves the use of elemental chlorine (Cl₂) in an inert solvent like carbon tetrachloride (CCl₄), often in the presence of an acid-binding agent such as sodium carbonate (Na₂CO₃). google.com The reaction is typically carried out at elevated temperatures, for instance, between 40 and 80°C. google.com The use of an acid binder is crucial to neutralize the hydrogen chloride (HCl) gas generated during the reaction, which would otherwise react with the basic pyridine nitrogen, deactivating the starting material.

Another approach utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent. prepchem.comorientjchem.org TCCA is considered a safer and more convenient alternative to gaseous chlorine. orientjchem.org In one documented procedure, 2-methylpyridine was refluxed with TCCA in chloroform, in the presence of dimethylformamide, to yield 2-(chloromethyl)pyridine (B1213738) hydrochloride after subsequent workup. prepchem.com

The choice of solvent can also influence the reaction outcome. Besides carbon tetrachloride and chloroform, other inert solvents like trichloroethylene (B50587) have been employed. google.com

Table 1: Reagents and Conditions for Direct Chlorination

| Chlorinating Agent | Solvent | Acid Binder | Temperature | Reference |

|---|---|---|---|---|

| Chlorine (Cl₂) | Carbon Tetrachloride (CCl₄) | Sodium Carbonate (Na₂CO₃) | 60-65°C | google.com |

| Trichloroisocyanuric Acid (TCCA) | Chloroform | - | Reflux | prepchem.com |

| Sulfuryl Chloride (SO₂Cl₂) | Carbon Tetrachloride (CCl₄) | - | 80°C | guidechem.com |

The chlorination of the methyl group on the pyridine ring proceeds via a free-radical chain mechanism. google.comwikipedia.org This process is typically initiated by the application of UV light or the addition of a radical initiator. google.comwikipedia.org The mechanism can be broken down into three key stages:

Initiation: The process begins with the homolytic cleavage of the chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This can be induced by heat or UV radiation. wikipedia.org

Propagation: A chlorine radical then abstracts a hydrogen atom from the methyl group of 2-methylpyridine, forming a resonance-stabilized pyridyl-methyl radical and a molecule of hydrogen chloride (HCl). This newly formed radical then reacts with another molecule of Cl₂ to produce 2-(chloromethyl)-pyridine and a new chlorine radical, which continues the chain reaction. wikipedia.org

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, a chlorine radical and a pyridyl-methyl radical, or two pyridyl-methyl radicals. wikipedia.org

The stability of the radical intermediate plays a significant role in the selectivity of the reaction. The pyridyl-methyl radical is stabilized by resonance, which makes the methyl hydrogens more susceptible to abstraction compared to the hydrogens on the aromatic ring.

Careful monitoring and control of the reaction parameters are essential for maximizing the yield of the desired monochlorinated product and minimizing the formation of byproducts such as di- and trichlorinated species. google.com Gas chromatography (GC) is a commonly employed analytical technique for monitoring the progress of the chlorination reaction. prepchem.com By taking periodic samples from the reaction mixture and analyzing them by GC, chemists can determine the concentration of the starting material, the desired product, and any byproducts. This real-time data allows for precise control over the reaction time, ensuring that the reaction is stopped once the optimal conversion has been achieved.

Chlorination via N-Oxide Intermediates

An alternative and often more selective method for the synthesis of 2-(chloromethyl)-pyridines involves the use of a pyridine N-oxide intermediate. google.comtandfonline.com This approach modifies the reactivity of the pyridine ring and the attached methyl group, often leading to cleaner reactions and higher yields of the desired product.

The first step in this synthetic route is the oxidation of the nitrogen atom in the pyridine ring to form the corresponding N-oxide. A common and effective method for this transformation is the use of hydrogen peroxide (H₂O₂) in the presence of an acid, such as acetic acid. google.com The reaction is typically carried out at elevated temperatures, for example, 70-80°C, for a period of 10-14 hours. google.com

More recently, catalytic methods have been developed to improve the efficiency and environmental footprint of the N-oxidation process. For instance, ruthenium(III) chloride (RuCl₃) has been shown to be an effective catalyst for the N-oxidation of 2,3-lutidine (B1584814) (a dimethylpyridine) using oxygen as the oxidant. orientjchem.org This method offers the advantage of proceeding under mild conditions, at room temperature, and provides a high yield of the N-oxide. orientjchem.org Other catalytic systems, such as those involving manganese porphyrins or methyltrioxorhenium, have also been reported for the N-oxidation of various pyridine derivatives. nih.gov

Table 2: Reagents for N-Oxidation of 2-Methylpyridine

| Oxidant | Catalyst/Acid | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | - | 70-80°C | google.com |

| Oxygen (O₂) | Ruthenium(III) Chloride (RuCl₃) | Dichloromethane (B109758) | Room Temperature | orientjchem.org |

Once the 2-methylpyridine N-oxide is formed, it can be reacted with a variety of chlorinating agents, such as phosphoryl chloride (POCl₃), sulfuryl chloride (SO₂Cl₂), or phosgene, to yield 2-(chloromethyl)pyridine. google.comtandfonline.com The N-oxide functionality activates the methyl group towards chlorination while deactivating the pyridine ring towards electrophilic attack, thus enhancing the selectivity of the reaction.

Conversion of N-Oxide to Chloromethyl Derivative

A prevalent method for synthesizing 2-(chloromethyl)-4-methylpyridine involves the rearrangement of 2,4-lutidine N-oxide. This transformation can be achieved using various chlorinating and dehydrating agents. The reaction typically proceeds by the activation of the N-oxide oxygen, followed by an intramolecular rearrangement and subsequent chlorination.

Common reagents employed for this conversion include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosgene, and trichloroisocyanuric acid (TCCA). The choice of reagent can significantly influence the reaction conditions, yield, and impurity profile. For instance, the use of POCl₃ often requires elevated temperatures to drive the reaction to completion. Triethylamine (B128534) is sometimes added as a base to neutralize the acidic byproducts formed during the reaction.

Thionyl chloride is another effective reagent for this transformation. The reaction with SOCl₂ can often be carried out under milder conditions compared to POCl₃. Phosgene and its derivatives, while highly effective, present significant handling challenges due to their extreme toxicity. Trichloroisocyanuric acid has emerged as a safer alternative for chlorination and rearrangement, offering good yields under relatively mild conditions.

Table 1: Comparison of Reagents for N-Oxide Conversion

| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

| POCl₃ | High temperature (e.g., in refluxing toluene (B28343) or xylene) | Readily available, well-established method | Harsh conditions, potential for side reactions |

| SOCl₂ | Milder conditions than POCl₃ | High reactivity | Formation of SO₂ gas, corrosive |

| Phosgene | Low temperature | High efficiency | Extremely toxic, requires special handling |

| TCCA | Mild conditions | Safer to handle than phosgene, good yields | Can be more expensive |

Mechanistic Pathways of N-Oxide Deoxygenation and Chlorination

The conversion of a pyridine N-oxide to a 2-(chloromethyl)pyridine derivative is understood to proceed through a-sigmatropic rearrangement, often referred to as a Boekelheide-type rearrangement. The generally accepted mechanism involves several key steps:

Activation of the N-oxide: The oxygen atom of the N-oxide acts as a nucleophile, attacking the electrophilic chlorinating agent (e.g., phosphorus in POCl₃ or sulfur in SOCl₂). This forms a reactive intermediate with an activated oxygen-leaving group.

Formation of an Anhydrobase: A base, which can be an added amine like triethylamine or even another molecule of the pyridine N-oxide, abstracts a proton from the methyl group at the 2-position. This generates a neutral anhydrobase intermediate.

-Sigmatropic Rearrangement: The anhydrobase undergoes a concerted pericyclic rearrangement. The C2-methylene group bonds to the oxygen atom, and the N-O bond cleaves, with the electrons shifting to form a new C=N bond within the ring and an exocyclic C=C bond. This results in the formation of a dihydro-oxazepine-like intermediate.

Rearomatization and Chlorination: The intermediate is unstable and rearomatizes. The chloride ion, now available from the initial reaction with the chlorinating agent, attacks the methylene (B1212753) carbon, displacing the oxygen and forming the final this compound product. The driving force for this step is the restoration of the aromatic pyridine ring.

This mechanistic pathway rationalizes the regioselective chlorination at the methyl group in the 2-position of the pyridine ring.

Chloromethylation of Pyridine Derivatives

Direct chloromethylation of the pyridine ring is a less common but viable route. This method typically involves reacting 4-methylpyridine (B42270) with formaldehyde (B43269) and hydrogen chloride. A Lewis acid catalyst, such as zinc chloride (ZnCl₂), is often required to facilitate the reaction. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is subsequently converted to the chloromethyl derivative by hydrogen chloride.

However, this method can be challenging due to the potential for polymerization of formaldehyde and the formation of bis(chloromethyl) ether, a potent carcinogen. Furthermore, the pyridine nitrogen can be protonated by the acidic conditions, deactivating the ring towards electrophilic substitution and leading to lower yields. Careful control of reaction conditions is crucial for achieving the desired product.

Alternative and Modified Synthetic Pathways

An alternative synthetic strategy involves an esterification-hydrolysis sequence. This multi-step process begins with the radical chlorination of 2,4-dimethylpyridine (B42361) to yield this compound. However, this reaction often suffers from a lack of selectivity, leading to the formation of dichlorinated and other byproducts.

To circumvent this, a more controlled approach involves the oxidation of the 2-methyl group of 2,4-lutidine to a carboxylic acid, followed by esterification. The resulting ester is then reduced to the corresponding alcohol, 2-(hydroxymethyl)-4-methylpyridine. Finally, this alcohol is converted to the desired this compound using a chlorinating agent like thionyl chloride. While this method is longer, it can offer better control and higher purity of the final product.

More elaborate multi-step syntheses have been developed to achieve high purity and yield. One such pathway starts with 4-methyl-2-pyridinecarbonitrile. The nitrile group is hydrolyzed to a carboxylic acid, which is then esterified. The ester is subsequently reduced to the alcohol, 2-(hydroxymethyl)-4-methylpyridine. In the final step, the alcohol is chlorinated to give this compound. This method allows for the purification of intermediates at each stage, leading to a high-quality final product.

Another approach utilizes 2,4-lutidine as the starting material. The 2-methyl group can be selectively functionalized through various means, such as lithiation followed by reaction with an electrophile, before being converted to the chloromethyl group. These multi-step sequences provide flexibility and control over the synthesis, which is particularly important for pharmaceutical applications where high purity is paramount.

Process Optimization and Green Chemistry Considerations

Efforts to optimize the synthesis of this compound are focused on improving yield, minimizing waste, and enhancing safety. In the context of the N-oxide rearrangement, research has explored the use of milder and less hazardous reagents. For example, the use of trichloroisocyanuric acid (TCCA) in combination with a phosphine (B1218219) oxide catalyst has been shown to be an effective and more environmentally benign alternative to traditional reagents like POCl₃.

Process optimization also involves the careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents to maximize the yield of the desired product and minimize the formation of byproducts. The development of continuous flow processes is another area of interest, as it can offer better control over reaction conditions and improve safety, especially when dealing with hazardous reagents.

From a green chemistry perspective, the ideal synthesis would start from readily available, non-toxic materials, use catalytic reagents in place of stoichiometric ones, and generate minimal waste. The multi-step syntheses, while potentially longer, can be designed to be more "green" if the reagents and solvents are chosen carefully and if intermediates are recycled. The development of biocatalytic methods for the selective oxidation or chlorination of the methyl group could represent a significant advancement in the green synthesis of this important compound.

Optimization of Reaction Parameters (Temperature, Molar Ratios, Reaction Time)

Temperature: Reaction temperature is a critical factor that can significantly influence both the rate of reaction and the formation of byproducts. Often, the relationship between temperature and product yield follows a volcano-shaped distribution, where an initial increase in temperature accelerates the desired reaction, leading to a higher yield. researchgate.net However, exceeding the optimal temperature can promote side reactions or decomposition of the product, resulting in a decreased yield. researchgate.net For instance, in related pyridine syntheses, elevating the temperature from 25°C to 50°C has been shown to double the product yield, while further increases to 75°C and beyond lead to the formation of unwanted byproducts and a subsequent reduction in yield. researchgate.net

Molar Ratios: The stoichiometry of the reactants is another crucial variable. While a 1:1 molar ratio might be suggested by the balanced chemical equation, using a slight excess of one reactant can often drive the reaction to completion and maximize the yield. researchgate.net However, an excessive amount of any reactant can complicate the purification process and contribute to waste. Research on similar syntheses has shown that increasing the molar ratio of an amine reactant from 1:1 to 1.2:1 can improve the yield from 93.3% to 98.7%. researchgate.net Further increases to 1.4:1 or higher may lead to a decrease in yield due to competing side reactions. researchgate.net

Reaction Time: The duration of the reaction must be sufficient to allow for maximum conversion of the starting materials. Monitoring the reaction progress over time is essential. Extending the reaction time from 20 to 60 minutes can increase the yield of a desired pyridine derivative from 76.2% to 90.4%. researchgate.net However, prolonged reaction times are not always beneficial, as they can lead to the degradation of the product, especially in acidic or otherwise harsh conditions. researchgate.net

Table 1: Illustrative Impact of Reaction Parameters on Product Yield

| Parameter | Value | Yield (%) | Observation |

| Temperature | 25 °C | 42.2% | Reaction is slow at lower temperatures. |

| 50 °C | 84.5% | Optimal temperature for maximizing yield. researchgate.net | |

| 75 °C | 78.1% | Onset of byproduct formation. researchgate.net | |

| 100 °C | 71.6% | Increased byproduct formation leads to lower yield. researchgate.net | |

| Molar Ratio (Reactant A:B) | 1:1 | 93.3% | Baseline stoichiometric ratio. researchgate.net |

| 1.2:1 | 98.7% | Slight excess of reactant B pushes the reaction to completion. researchgate.net | |

| 1.4:1 | 96.5% | Excess reactant B begins to inhibit or cause side reactions. researchgate.net | |

| Reaction Time | 20 min | 76.2% | Incomplete reaction. researchgate.net |

| 60 min | 90.4% | Optimal time for maximum conversion. researchgate.net | |

| 100 min | 83.6% | Product degradation begins to occur. researchgate.net |

Industrial-Scale Production and Continuous Flow Reactors

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires addressing challenges related to heat management, safety, and process efficiency. Continuous flow reactors are increasingly being adopted over traditional batch processing methods to meet these challenges. mdpi.com

Unlike batch reactors, where all reactants are combined in a large vessel at the start, continuous flow systems involve pumping reagents through a heated column or tube. mdpi.com This methodology offers several advantages for industrial production. One significant benefit is the ability to operate at elevated temperatures by superheating solvents above their normal boiling points, which can dramatically increase reaction rates in a controlled manner. mdpi.com

Industrial setups may employ a combination of reactor types, such as a continuous stirred-tank reactor (CSTR) followed by a plug flow reactor (PFR), to optimize different stages of the reaction. researchgate.net This approach allows for better control over reaction conditions and can suppress the formation of impurities. researchgate.net Furthermore, continuous flow processing enhances safety, particularly for exothermic reactions, by minimizing the volume of reactive material present at any given moment. A notable advantage is the potential for significant solvent reduction; in some full-scale applications, the implementation of a continuous mini-reactor setup has led to a 35% reduction in solvent volume. researchgate.net

Green Chemistry Metrics (Atom Economy, Reaction Mass Efficiency, E-factor)

Evaluating the environmental performance of a synthetic route is crucial for sustainable chemical manufacturing. Several metrics have been developed to quantify the "greenness" of a chemical process.

Atom Economy (AE): Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. buecher.de It is calculated based on the molecular weights in the balanced chemical equation and does not account for reaction yield or excess reagents. buecher.de While it provides a simple, initial assessment of a reaction's efficiency, it doesn't reflect real-world process conditions. wikipedia.org

Reaction Mass Efficiency (RME): RME is a more practical and comprehensive metric that considers the actual masses of reactants used, chemical yield, and stoichiometry. wikipedia.orgnih.gov It is defined as the percentage of the actual mass of the isolated product relative to the total mass of all reactants used. wikipedia.org RME offers a clearer picture of a reaction's efficiency by factoring in real-world outcomes.

E-factor (Environmental Factor): Developed by Roger Sheldon, the E-factor is one of the most widely used green chemistry metrics. wikipedia.org It quantifies the amount of waste generated per unit of product, calculated as the total mass of waste (in kg) divided by the mass of the product (in kg). nih.gov A lower E-factor indicates less waste generation and a more sustainable process. nih.gov Unlike atom economy, the E-factor accounts for all waste streams, including solvents, reagents, and byproducts, providing a holistic view of the process's environmental impact. wikipedia.org In a multi-step synthesis of a pyridine derivative, for example, the E-factor for different steps can vary significantly, highlighting which stages generate the most waste and are prime candidates for optimization. orientjchem.org

Table 2: Green Chemistry Metrics for a Multi-Step Pyridine Synthesis

| Step | Reaction | Atom Economy (%) | E-factor | RME (%) |

| Step 1 | N-oxidation | 86.2 | 12.4 orientjchem.org | 7.4 |

| Step 2 | Nitration | 75.4 | 9.8 | 9.2 |

| Step 3 | Thiolation | 92.1 | 6.5 | 13.1 |

| Step 4 | Oxidation | 95.3 | 3.2 orientjchem.org | 23.8 |

| Step 5 | Chlorination | 81.7 | 10.5 | 8.7 |

Note: Data is illustrative and based on findings for a related pyridine synthesis to demonstrate the application of metrics. orientjchem.org

Solvent Selection and Reduction

Solvents often constitute the largest mass component in a chemical process and are a primary source of waste. Therefore, careful solvent selection and reduction are cornerstones of green chemistry. The industry is actively moving away from hazardous and volatile organic compounds (VOCs) towards more environmentally benign alternatives. nih.gov

Table 3: Comparison of Traditional vs. Green Solvents in a Synthetic Process

| Solvent System | Overall Yield | E-factor Range | Environmental Impact |

| Traditional VOCs (e.g., Toluene) | 10% nih.gov | 24.1 – 54.9 nih.gov | High |

| Green Solvents (e.g., 2-MeTHF, CPME) | 21-22% nih.gov | 12.2 – 22.1 nih.gov | Significantly Reduced |

Reactivity and Reaction Mechanisms of 2 Chloromethyl 4 Methylpyridine

Nucleophilic Substitution Reactions

The primary mode of reactivity for 2-(chloromethyl)-4-methylpyridine involves the displacement of the chloride ion by a nucleophile. The benzylic-like position of the chloromethyl group, adjacent to the pyridine (B92270) ring, enhances its susceptibility to nucleophilic attack.

Reaction with Amines, Thiols, and Alcohols

This compound readily reacts with a range of nucleophiles, including amines, thiols, and alcohols. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.

The reaction with amines is particularly significant in the synthesis of various biologically active compounds. For instance, primary and secondary amines can be alkylated to form the corresponding (4-methylpyridin-2-yl)methanamine (B138663) derivatives. Similarly, thiols react to form thioethers, and alcohols can be used to synthesize the corresponding ethers, although the latter often requires a strong base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

The table below summarizes typical nucleophilic substitution reactions of this compound.

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | N,N-diethyl-(4-methylpyridin-2-yl)methanamine |

| Thiol | Ethanethiol | 2-((Ethylthio)methyl)-4-methylpyridine |

| Alcohol | Methanol (B129727) | 2-(Methoxymethyl)-4-methylpyridine |

Formation of Substituted Pyridines and Pyridyl Derivatives

The versatility of nucleophilic substitution reactions with this compound allows for the synthesis of a wide array of substituted pyridines and pyridyl derivatives. nih.gov These reactions are fundamental in constructing more complex molecular architectures. For example, reaction with cyanide ions can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. This expands the synthetic utility of the initial substitution product.

The formation of these derivatives is crucial in medicinal chemistry, where the pyridine scaffold is a common motif in drug molecules. The ability to introduce various functional groups via the chloromethyl handle allows for the fine-tuning of a molecule's pharmacological properties.

Regioselectivity and Stereoselectivity in Substitution

In the context of this compound, regioselectivity primarily concerns the site of nucleophilic attack. masterorganicchemistry.comacs.org Given the structure of the molecule, the overwhelming preference is for the nucleophile to attack the carbon of the chloromethyl group, as the pyridine ring itself is generally less susceptible to direct nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. mdpi.com The reaction is highly regioselective for the chloromethyl position due to the good leaving group nature of the chloride and the electrophilicity of the attached carbon. stackexchange.com

Stereoselectivity becomes relevant if the nucleophile or the resulting product is chiral. If a chiral, non-racemic nucleophile is used, the reaction can lead to the formation of diastereomers. However, since the reaction occurs at a prochiral center, if the incoming nucleophile is achiral, the product will also be achiral unless a chiral catalyst or auxiliary is employed to induce enantioselectivity.

Cross-Coupling Reactions

While less common than nucleophilic substitution at the chloromethyl group, the pyridine ring of this compound can participate in cross-coupling reactions, particularly after transformation of the chloro substituent on the ring.

Suzuki-Miyaura Coupling and Enhanced Electrophilicity

For this compound to directly participate in a Suzuki-Miyaura coupling, it would typically involve the chloro substituent on the pyridine ring, not the chloromethyl group. However, a related compound, 2-chloro-4-methylpyridine, readily undergoes palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids. sigmaaldrich.comsigmaaldrich.comorganic-chemistry.orgresearchgate.net This reaction is a powerful method for forming carbon-carbon bonds and synthesizing biaryl compounds. organic-chemistry.orglibretexts.orgresearchgate.net

The general scheme for the Suzuki-Miyaura coupling of a halopyridine is as follows:

| Reactants | Catalyst | Base | Product |

| 2-Chloro-4-methylpyridine | Palladium complex (e.g., Pd(PPh₃)₄) | Na₂CO₃, K₂CO₃, etc. | 2-Aryl-4-methylpyridine |

| Arylboronic acid |

The electrophilicity of the carbon atom attached to the chlorine on the pyridine ring is enhanced by the electron-withdrawing nature of the nitrogen atom in the ring. This makes the palladium-catalyzed cross-coupling reaction feasible. Highly active and stable palladium-phosphine catalysts have been developed to efficiently couple a variety of challenging heterocyclic substrates. organic-chemistry.org

Oxidation and Reduction Reactions

The this compound molecule has several sites that can undergo oxidation or reduction.

The methyl group at the 4-position can be oxidized to a carboxylic acid. For example, oxidation of 4-methylpyridine (B42270) (4-picoline) with potassium permanganate (B83412) yields 4-picolinic acid. google.com A similar oxidation could potentially be applied to this compound, though the chloromethyl group might also be susceptible to oxidation.

The pyridine ring itself can be oxidized to the corresponding N-oxide. N-oxidation of 2,3-lutidine (B1584814) has been achieved using ruthenium trichloride (B1173362) and oxygen. orientjchem.org The resulting N-oxide can then undergo further reactions. For instance, the N-oxide can be deoxygenated using various reagents. orientjchem.org

Reduction of the chloromethyl group is also a possible transformation. Catalytic hydrogenation could potentially reduce the C-Cl bond to a C-H bond, yielding 2,4-dimethylpyridine (B42361). However, care must be taken as the pyridine ring can also be reduced under certain hydrogenation conditions. A more controlled reduction might be achieved using specific reducing agents that target the alkyl halide.

A summary of potential oxidation and reduction reactions is presented below:

| Reaction Type | Reagent Example | Potential Product |

| Oxidation of methyl group | Potassium permanganate | 2-(Chloromethyl)isonicotinic acid |

| N-oxidation of pyridine ring | Hydrogen peroxide, RuCl₃ | This compound N-oxide |

| Reduction of chloromethyl group | Catalytic Hydrogenation (e.g., H₂/Pd) | 2,4-Dimethylpyridine |

Coordination Chemistry and Ligand Formation

As a derivative of pyridine, this compound possesses a nitrogen atom with a lone pair of electrons, making it a competent ligand for coordinating with a variety of metal ions. The pyridine ring acts as a Lewis base, donating its electron pair to a metal center. It is classified as a two-electron, L-type ligand in electron counting methods and exhibits intermediate softness in the context of HSAB theory, with weak π-acceptor characteristics. wikipedia.org The presence of the chloromethyl and methyl groups on the pyridine ring can introduce steric and electronic effects that modify its coordination behavior compared to unsubstituted pyridine.

The pyridine motif is a foundational component in a vast number of coordination complexes with transition metals. wikipedia.org

Gadolinium: The coordination of pyridine-containing molecules to gadolinium(III) is relevant in the development of magnetic resonance imaging (MRI) contrast agents. mdpi.comnih.gov For instance, a gadolinium(III) complex with pyridoxine (B80251) (which contains a substituted pyridine ring) has been synthesized and characterized, demonstrating the viability of the pyridine nitrogen for binding to this lanthanide ion. nih.gov In another example, a cyclam ligand substituted with 2-methylpyridine (B31789) moieties was used for the complexation and electrochemical detection of Gd³⁺ ions, highlighting the selective binding affinity imparted by the pyridine group. mdpi.com

Zinc: Zinc(II) readily forms complexes with pyridine ligands. With substituted 2,2'-bipyridines or ortho-substituted pyridines like 2-methylpyridine, zinc(II) typically forms complexes with a distorted tetrahedral geometry. mdpi.comrsc.org The distortion from ideal tetrahedral geometry is often attributed to the constrained bite angle of the bidentate pyridine-based ligands. mdpi.com In complexes with tridentate terpyridine ligands, zinc(II) can adopt an irregular square-based pyramidal geometry. nih.gov The nature of the substituents on the pyridine ring can significantly influence the resulting complex's stoichiometry and supramolecular organization. rsc.org

Iron: Iron complexes featuring pyridine ligands are common and serve as important precursors in synthesis. wikipedia.org A classic example is dichlorotetrakis(pyridine)iron(II), FeCl₂(pyridine)₄, which features a high-spin iron(II) center in a trans-octahedral geometry. wikipedia.org Iron can also form more complex structures, such as dinuclear complexes and coordination polymers, with ligands like 4′-pyridyl-2,2′;6′,2″-terpyridine. mdpi.com In solution, iron(II) complexes with bidentate quinoline-carboxylate ligands (a related heterocyclic system) can exist in equilibria between five- and six-coordinate species. nih.gov

Cadmium: Pyridine-containing ligands are also employed in the construction of cadmium-based coordination polymers or metal-organic frameworks. A 2-(pyridin-4-yl)-1H-benzimidazole ligand, for example, reacts with cadmium(II) to form a two-dimensional network where the pyridine nitrogen coordinates to the cadmium center, demonstrating the utility of such ligands in creating extended supramolecular architectures. nih.gov

Complexes of this compound and related pyridine derivatives are valuable in the field of catalysis. The ligand can influence the catalytic activity of the metal center by modifying its electronic properties, steric environment, and stability.

Ruthenium Catalysis: Ruthenium-polypyridine complexes are known to be active catalysts for important industrial processes, including the reduction of carbon dioxide and the water-gas shift reaction. researchgate.net

Iron Catalysis: Iron-pyridine complexes have emerged as cost-effective and environmentally benign catalysts for a range of organic transformations. umn.edunsf.gov They have been successfully used to catalyze atom transfer radical polymerization (ATRP), where the ligand structure directly impacts catalytic activity. umn.edunsf.gov Other applications include catalyzing [2+2] cycloaddition reactions and the activation of CO₂ for the synthesis of cyclic carbonates. nih.govacs.org

Zinc Catalysis: Zinc complexes supported by pyridine-containing ligands have demonstrated high efficiency in promoting reactions such as the Michael addition and the chemical fixation of carbon dioxide into cyclic carbonates from epoxides. rsc.orgunimib.itresearchgate.net In some systems, the zinc complex can function as a single-component catalyst, avoiding the need for a co-catalyst. unimib.it

Mechanistic Investigations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. This involves kinetic studies, substituent effect analysis, and the use of computational chemistry to model reaction pathways.

The rate and outcome of reactions involving the pyridine ring are highly sensitive to the nature and position of substituents. Kinetic studies allow for the quantification of these effects. For example, in the conversion of 4-methoxypyridine (B45360) derivatives, the presence of electron-withdrawing groups on the pyridine ring was found to favor the formation of 1-methylpyridone products. mdpi.com This is because such groups can stabilize the transition states involved in the reaction pathway. Similarly, in the iron-catalyzed ATRP of styrene, comparing two amino-pyridine iron(II) complexes revealed that a more sterically hindered and electron-rich t-butyl substituent led to a higher observed reaction rate (k_obs = 0.31 h⁻¹) compared to an ethyl substituent (k_obs = 0.10 h⁻¹), demonstrating the critical role of ligand electronics in catalyst activity. umn.edunsf.gov

Computational chemistry provides powerful tools for elucidating the electronic structure and reactivity of molecules like this compound. rsc.org

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and electronic properties. mdpi.comfaccts.de For 4-chloromethyl pyridine hydrochloride, DFT studies using the B3LYP functional have been employed to calculate optimized bond lengths and angles, which show good agreement with experimental X-ray diffraction data. researchgate.net

Fukui Functions: The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most electrophilic and nucleophilic sites in a molecule. wikipedia.org By analyzing the change in electron density upon the addition or removal of an electron, one can predict sites susceptible to nucleophilic (f⁺), electrophilic (f⁻), or radical (f⁰) attack. faccts.de For a pyridine derivative, this analysis would likely identify the nitrogen atom as a primary site for electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For a pyridine derivative, the MEP surface typically shows a region of negative potential around the nitrogen atom due to its lone pair, indicating its susceptibility to electrophilic attack or coordination with cations. wikipedia.orgresearchgate.net

Recent studies have revealed that the aggregation state of organolithium reagents plays a decisive role in controlling the regioselectivity of pyridine alkylation. rsc.orgunimib.it In a transition-metal-free approach using 1,1-diborylalkanes as the alkylating agent, the choice of alkyllithium activator directs the reaction to either the C2 or C4 position of the pyridine ring. unimib.it

Mechanistic studies combining experiments and theoretical calculations have shown that the structure of the alkyllithium cluster is key. rsc.org

C4-Alkylation: Methyllithium, which predominantly exists as a tetrameric cluster , directs the alkylation to the C4 position.

C2-Alkylation: sec-Butyllithium, which favors a dimeric cluster structure, promotes alkylation at the C2 position. rsc.org

This regiodivergence is attributed to how the different aggregation states of the alkyllithium reagent organize the α-borylcarbanion nucleophile, which in turn dictates the site of attack on the pyridine ring. rsc.org This method provides a powerful strategy for the selective functionalization of pyridines by simply tuning the aggregation state of the organometallic reagent. unimib.it

Advanced Characterization and Analytical Methodologies for 2 Chloromethyl 4 Methylpyridine

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 2-(Chloromethyl)-4-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific proton signals are expected. The protons of the methyl group (CH₃) typically appear as a singlet in the upfield region. The chloromethyl group (CH₂Cl) protons also produce a singlet, but further downfield due to the deshielding effect of the adjacent chlorine atom. The aromatic protons on the pyridine (B92270) ring exhibit distinct splitting patterns and chemical shifts depending on their position relative to the nitrogen atom and the other substituents. For a closely related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, the methylene (B1212753) protons (-CH₂Cl) resonate at δ 4.82 ppm, while the methyl group (-CH₃) signal appears at δ 2.83 ppm. orientjchem.org In another similar compound, 2-(chloromethyl)pyridine (B1213738) hydrochloride, the chloromethyl protons are observed at a chemical shift of 5.245 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon of the methyl group is typically found in the most upfield region of the spectrum. The chloromethyl carbon signal appears further downfield. The aromatic carbons of the pyridine ring resonate at lower field strengths, with their exact chemical shifts influenced by the nitrogen atom and the substituents. For comparison, in 4-(chloromethyl)pyridine (B78701) hydrochloride, the carbon signals appear at specific chemical shifts that help in identifying the carbon framework. spectrabase.comspectrabase.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Methyl (CH₃) | ~2.3-2.5 | ~20-25 |

| Chloromethyl (CH₂Cl) | ~4.7-5.3 | ~45-50 |

| Pyridine Ring Protons | ~7.0-8.5 | - |

| Pyridine Ring Carbons | - | ~120-160 |

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups present in a molecule by analyzing its vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations from the methyl and chloromethyl groups, as well as the aromatic ring. C-C and C-N stretching vibrations within the pyridine ring will also be prominent. The C-Cl stretching vibration from the chloromethyl group will also be present, typically in the fingerprint region. For a similar compound, 2-chloro-4-(trifluoromethyl)pyridine, FT-IR spectra have been used to identify such characteristic vibrations. researchgate.net A spectrum for the related 2-(chloromethyl)pyridine hydrochloride is also available for comparison. spectrabase.com

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly useful for observing non-polar bonds and symmetric vibrations. The C-C bonds of the pyridine ring and the C-Cl bond are expected to show distinct signals in the FT-Raman spectrum. Studies on related pyridine derivatives, such as 2-chloro-4-(trifluoromethyl)pyridine, have utilized FT-Raman to analyze their molecular structure. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹, FT-IR) | Expected Wavenumber (cm⁻¹, FT-Raman) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C=C, C=N Ring Stretch | 1400-1600 | 1400-1600 |

| C-Cl Stretch | 600-800 | 600-800 |

Mass Spectrometry (GC-MS, HRMS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation patterns.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. In a GC-MS analysis of this compound, the compound is first vaporized and separated from other components in the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule and various fragment ion peaks. The fragmentation pattern provides valuable structural information. GC-MS methods have been developed for the detection of related chloromethyl compounds as impurities in bulk drugs. google.com

HRMS: High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is crucial for confirming the identity of this compound and distinguishing it from isomers or compounds with similar nominal masses.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the pyridine ring. The position and intensity of these bands can be influenced by the substituents on the ring. The UV-Vis spectrum of pyridine derivatives typically shows distinct absorption maxima. researchgate.netresearchgate.net

Chromatographic Separations

Chromatographic techniques are essential for the separation and purification of this compound and for determining its purity.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for separating and analyzing volatile compounds. A GC method for this compound would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The use of a flame ionization detector (FID) or a mass spectrometer (as in GC-MS) allows for sensitive detection and quantification. GC methods are routinely used for the analysis of residual solvents and impurities in pharmaceutical products. scirp.org

Interactive Data Table: Typical GC Parameters for Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. It is extensively used for monitoring reaction progress, assessing purity, and quantifying the compound in various matrices. google.comresearchgate.net

Typically, reverse-phase HPLC (RP-HPLC) is the method of choice. researchgate.net In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For instance, a common stationary phase is an octadecyl-silylated silica (B1680970) gel column (C18). ptfarm.pl The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier.

A study on the related compound, 2-(chloromethyl)-4-methyl quinazoline, utilized a mobile phase composed of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. researchgate.net The pH of the buffer is a critical parameter that can be adjusted to optimize the separation. researchgate.net For the analysis of a pyridine derivative, a phosphate (B84403) buffer with a pH of 2 was employed. ptfarm.pl Detection is commonly achieved using an ultraviolet (UV) detector, with the wavelength set to a value where the analyte exhibits strong absorbance, such as 239 nm for a related pyridine derivative. ptfarm.pl

The power of HPLC lies in its ability to separate the main compound from its impurities, which is vital for quality control in pharmaceutical production. researchgate.net For example, in the synthesis of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine hydrochloride, a derivative of this compound, HPLC is used to monitor the reaction and ensure the final product has a purity of over 99%. google.com

Table 1: Illustrative HPLC Parameters for Pyridine Derivatives

| Parameter | Condition |

| Column | Octadecyl (C18) |

| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 2) |

| Detection | UV at 239 nm |

| Application | Purity assessment and kinetic studies |

This table provides a representative example of HPLC conditions that can be adapted for the analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving this compound. orientjchem.orglibretexts.orggoogle.com It is particularly useful for quickly determining the presence of starting materials, intermediates, and products in a reaction mixture. orientjchem.org

In TLC, a stationary phase, most commonly silica gel, is coated onto a plate. orientjchem.orgsigmaaldrich.com The sample is spotted onto the plate, which is then placed in a sealed chamber containing a suitable mobile phase (eluent). libretexts.org The choice of eluent is critical for achieving good separation. mit.edu A common mobile phase for pyridine derivatives is a mixture of ethyl acetate and hexane (B92381). orientjchem.org The polarity of the solvent system can be adjusted to optimize the separation; for instance, a 20% ethyl acetate in hexane mixture has been used. orientjchem.org

After the solvent front has moved up the plate, the separated components are visualized. mit.edu Often, this is done under UV light, where compounds containing chromophores will appear as dark spots. orientjchem.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes. libretexts.org In the synthesis of a derivative, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, TLC was used to judge the completion of the reaction. orientjchem.org

Table 2: Typical TLC System for Monitoring Reactions of Pyridine Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | 20% Ethyl Acetate in Hexane |

| Visualization | UV light |

| Application | Monitoring reaction completion |

Column Chromatography

Column chromatography is a preparative technique used for the purification of this compound and its derivatives on a larger scale than TLC. orientjchem.orgyoutube.com This method is essential for isolating the desired product from unreacted starting materials and byproducts of a synthesis. orientjchem.org

Similar to TLC, column chromatography typically employs silica gel as the stationary phase, which is packed into a glass column. orientjchem.orgyoutube.com The crude product mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through the column. youtube.com The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, thus achieving separation.

In the purification of 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985), a related compound, column chromatography was performed using silica gel as the stationary phase and a 20% ethyl acetate in hexane mixture as the eluent. orientjchem.org In another instance, for the purification of 2,3-dimethyl pyridine N-oxide, a precursor in a synthetic route, basic alumina (B75360) was used as the stationary phase with a 5% methanol (B129727) in dichloromethane (B109758) eluent. orientjchem.org The fractions are collected as they exit the column and are analyzed (often by TLC) to identify those containing the pure product.

Table 3: Example of Column Chromatography for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Eluent | 20% Ethyl Acetate in Hexane |

| Application | Purification of crude product |

Other Analytical Methods

Beyond chromatographic techniques, other analytical methods are employed to confirm the elemental composition and solid-state structure of this compound.

Elemental Analysis (C, H, N, Cl)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and in this case, chlorine (Cl) in a sample of this compound. This analysis is crucial for confirming the empirical formula of the synthesized compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C₇H₈ClN. alfa-chemistry.com

The theoretical composition of this compound is:

Carbon (C): 59.38%

Hydrogen (H): 5.69%

Chlorine (Cl): 25.03%

Nitrogen (N): 9.89%

The close agreement between the experimental and theoretical values provides strong evidence for the purity and identity of the compound. For a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, elemental analysis was a key part of its characterization. researchgate.net

Table 4: Theoretical Elemental Composition of this compound (C₇H₈ClN)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 7 | 84.077 | 59.38% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.69% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 25.03% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.89% |

| Total | 141.601 | 100.00% |

X-ray Diffraction (XRD)

Table 5: Illustrative Single-Crystal XRD Data for a Related Pyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.5211(2) |

| b (Å) | 10.2467(3) |

| c (Å) | 9.1436(3) |

| β (°) ** | 94.1771(11) |

| Volume (ų) ** | 609.35(3) |

This table presents data for 2-(chloromethyl)pyridine as an example of the crystallographic information that can be obtained through XRD analysis.

Applications in Organic Synthesis and Pharmaceutical Intermediates

Synthesis of Active Pharmaceutical Ingredients (APIs)

The structure of 2-(chloromethyl)-4-methylpyridine is a key component in the creation of various active pharmaceutical ingredients (APIs). The pyridine (B92270) ring is a common feature in many drugs, and the chloromethyl group provides a reactive site for constructing more complex molecular architectures. google.comresearchgate.net

Proton Pump Inhibitors (PPIs) are a class of drugs that reduce gastric acid production. Several major PPIs are synthesized using derivatives of 2-(chloromethyl)pyridine (B1213738).

Rabeprazole (B1678785): The synthesis of Rabeprazole involves the condensation of a substituted 2-chloromethylpyridine intermediate with 2-mercaptobenzimidazole (B194830). asianjpr.comgoogle.com Specifically, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (B37757) is reacted with 2-mercaptobenzimidazole in the presence of a base like sodium hydroxide (B78521) to form the thioether precursor, rabeprazole sulfide. asianjpr.comgoogle.comnewdrugapprovals.org This intermediate is then oxidized using an agent such as m-chloroperbenzoic acid (m-CPBA) to yield Rabeprazole. newdrugapprovals.orgneliti.com Efficient and commercially viable processes focus on the in situ generation and condensation of the chloromethylpyridine intermediate to streamline production. asianjpr.com

Dexlansoprazole: The synthesis of Dexlansoprazole, the (R)-enantiomer of lansoprazole, utilizes 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine as a key intermediate. orientjchem.org The synthesis strategy involves the N-oxidation of 2,3-lutidine (B1584814), followed by steps to introduce the methylthio group which is then oxidized to a methylsulfonyl group. orientjchem.org The final key step is the allylic chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985) to produce the required 2-(chloromethyl) intermediate. orientjchem.org

Pantoprazole (B1678409): The synthesis of Pantoprazole proceeds via the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-difluoromethoxy-2-mercaptobenzimidazole to form a thioether intermediate. nih.gov This thioether is subsequently oxidized to produce pantoprazole. nih.govdrugfuture.com The starting material, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is itself an important intermediate prepared from materials like 2-methyl-3-hydroxypyridine or maltol (B134687) through a multi-step synthesis. google.compatsnap.comgoogle.com A sensitive liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method has been developed to detect and quantify this chloromethyl intermediate as a potential genotoxic impurity in the final pantoprazole API. nih.gov

While pyridine and benzimidazole (B57391) rings are structural motifs found in some antihistamines, such as astemizole, a direct and prominent synthetic pathway for major antihistamines originating from this compound is not extensively documented in readily available scientific literature. nih.govnih.gov The synthesis of these complex molecules often involves multiple steps and various starting materials, and the specific use of this compound is not a commonly cited key step. nih.gov

The utility of chloromethylated pyridines extends to other classes of bioactive molecules. 2-Chloro-4-methylpyridine serves as a reagent in the synthesis of mGLUR5 modulators, specifically imidazolyl-ethynyl-pyridines, which have been investigated as potential antipsychotics. alkalimetals.com Furthermore, it is used in the preparation of trifluoromethyl(pyrimidinyl)azetidinecarboxamides, which are potent and orally bioavailable agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a target for metabolic diseases. alkalimetals.com

Derivatives like 2-chloro-5-methyl-3-nitropyridine (B188117) are used to synthesize potent inhibitors of Janus kinase 2 (JAK2), a target in myeloproliferative disorders. nih.gov Similarly, 2-chloro-5-(chloromethyl)pyridine (B46043) can be converted to intermediates for creating new bioactive hydrazone compounds. researchgate.net

Development of Agrochemicals

Chlorinated methylpyridines are vital intermediates in the agrochemical industry for producing highly effective and low-toxicity pesticides. agropages.com While 4-methylpyridine (B42270) itself is a precursor for various compounds, its chlorinated derivatives are particularly important. wikipedia.org For example, the isomer 2-chloro-5-methylpyridine (B98176) is a key intermediate for herbicides like fluazifop-butyl. google.com Furthermore, extensive chlorination and subsequent fluorination of the 4-methyl group on the pyridine ring leads to 2-chloro-4-trifluoromethyl pyridine, an essential precursor for the herbicide aminopyralid (B1667105) and the insecticide flonicamid. agropages.com

Precursor for Complex Organic Molecules

The reactivity of this compound makes it a versatile precursor for a variety of more complex organic structures beyond specific APIs. It can undergo palladium-catalyzed cross-coupling reactions, for instance, reacting with 3,5-bis(trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine. sigmaaldrich.com This type of reaction is fundamental in modern organic synthesis for creating carbon-carbon bonds. Its role as a building block for mGLUR5 modulators and TGR5 agonists also highlights its importance as a starting point for intricate, multi-ring systems. alkalimetals.com

Formation of Ligands and Functional Materials

Pyridine-based ligands are essential in coordination chemistry and catalysis for their ability to stabilize transition metal ions in various oxidation states. mdpi.com The introduction of a chloromethyl group onto the pyridine ring, as in this compound, provides an electrophilic site. This allows the molecule to be grafted onto solid supports, such as functionalized carbons or silica (B1680970), creating heterogeneous catalysts. mdpi.com These supported catalysts are advantageous as they can be easily separated from the reaction mixture and potentially recycled. mdpi.com While specific, large-scale applications using this compound for this purpose are specialized, the underlying chemistry is a key strategy in developing advanced functional materials. mdpi.commdpi.com For example, related substituted pyridines like 4-methylpyridine can act as ligands in mixed-ligand complexes with metals such as cadmium(II). rsc.org

Environmental Fate and Degradation Mechanisms of Chloromethyl Pyridines

Biodegradation Pathways

Biodegradation is a critical process in the environmental breakdown of organic pollutants, including pyridine (B92270) derivatives. The susceptibility of the pyridine ring to microbial attack is significantly influenced by the nature and position of its substituents. nih.govtandfonline.com

The microbial degradation of pyridine and its derivatives is a well-documented phenomenon, with numerous bacterial and fungal strains capable of utilizing these compounds as sources of carbon, nitrogen, and energy. nih.govtandfonline.com Genera such as Arthrobacter, Rhodococcus, Pseudomonas, and Gordonia have been frequently implicated in the breakdown of pyridine compounds. oup.comresearchgate.net For instance, Arthrobacter crystallopoietes and Rhodococcus opacus have been shown to degrade pyridine through different hydroxylated intermediates. oup.com Similarly, Gordonia terrea IIPN1 can catabolize both pyridine and 4-methylpyridine (B42270). researchgate.net

Table 1: Examples of Microbial Genera Involved in Pyridine Derivative Degradation

| Microbial Genus | Degraded Pyridine Derivative(s) | Reference |

| Arthrobacter | Pyridine, 2-Methylpyridine (B31789) | researchgate.netnih.gov |

| Rhodococcus | Pyridine | oup.com |

| Gordonia | 3-Methylpyridine, 3-Ethylpyridine, 4-Methylpyridine | researchgate.netnih.gov |

| Pseudonocardia | 4-Methylpyridine, 4-Ethylpyridine (B106801) | oup.com |

| Pseudomonas | Pyridine, α-Picoline | nih.gov |

| Nocardia | Pyridine, α-Picoline | nih.gov |

Note: This table provides examples of microbial genera and the pyridine derivatives they are known to degrade. Specific data for 2-(Chloromethyl)-4-methylpyridine was not found in the reviewed literature.

A common strategy in the aerobic biodegradation of aromatic compounds, including pyridines, is the initial hydroxylation of the ring. nih.govtandfonline.com This step, often catalyzed by monooxygenase or dioxygenase enzymes, increases the reactivity of the ring and facilitates subsequent cleavage. rsc.orgsigmaaldrich.com For many pyridine derivatives, the introduction of hydroxyl groups is a key initial step. nih.govtandfonline.com For example, the degradation of 4-methylpyridine and 4-ethylpyridine by Pseudonocardia sp. strain M43 proceeds through the formation of 2-hydroxy-4-methylpyridine (B87338) and 2-hydroxy-4-ethylpyridine, respectively. oup.com Similarly, the fungus Aspergillus sydowii has been shown to metabolize the organophosphate pesticide chlorpyrifos, which contains a trichlorinated pyridine ring, to hydroxylated derivatives like 3,5,6-trichloropyridin-2-ol. nih.gov

In the case of this compound, it is plausible that biodegradation would proceed via hydroxylation of the pyridine ring, potentially at the C2 or C6 position, leading to the formation of chloromethyl-hydroxymethyl-pyridines. These hydroxylated intermediates are generally more susceptible to further degradation, including ring cleavage. nih.govtandfonline.com

The biodegradability of pyridine derivatives is heavily influenced by the type, number, and position of substituents on the pyridine ring. nih.govtandfonline.com The presence of electron-withdrawing groups, such as chlorine, can make the ring more resistant to electrophilic attack by microbial oxygenases. analis.com.my Conversely, electron-donating groups like methyl groups can influence the rate and pathway of degradation.

Studies on various substituted pyridines have shown that pyridine carboxylic acids and hydroxypyridines are generally more readily degraded than methylpyridines, aminopyridines, and halogenated pyridines. analis.com.my For this compound, the presence of both a chloromethyl and a methyl group presents a complex substrate for microbial enzymes. The chloromethyl group, being an alkyl halide, may also be subject to dehalogenation reactions. The relative positions of these substituents will also play a crucial role in determining the initial site of microbial attack.

Abiotic Degradation Processes

In addition to biodegradation, abiotic processes can contribute to the transformation of chloromethyl pyridines in the environment. These processes are primarily driven by photochemical reactions and chemical hydrolysis.

Photochemical degradation, or photolysis, involves the breakdown of a chemical compound by light energy. The rate and products of photolysis are dependent on the light absorption properties of the molecule and the presence of other photosensitizing agents in the environment. scispace.com For pyridine and its derivatives, photochemical transformations in the environment are a recognized degradation pathway. nih.gov The photorelease of pyridines using photoremovable protecting groups has been studied, indicating their susceptibility to photolytic cleavage under certain conditions. ntnu.no

While specific quantum yields for the photodegradation of this compound are not available in the literature, studies on related compounds such as 2-chloropyridine (B119429) show that it undergoes photolytic degradation in aqueous solutions, forming a variety of intermediate products. The presence of substituents like the chloromethyl and methyl groups on the pyridine ring of this compound would be expected to influence its absorption spectrum and, consequently, its photochemical reactivity.

Table 2: Illustrative Photodegradation Data for Related Compounds

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Conditions | Reference |

| Uridine | 254 | 0.023 | Aqueous Solution | scispace.com |

| Atrazine | 254 | 0.045 | Aqueous Solution | scispace.com |

| Sulfamethoxazole | 254 | 0.28 | Aqueous Solution | scispace.com |

| Diclofenac | 254 | 0.33 | Aqueous Solution | scispace.com |

Note: This table presents quantum yields for the photodegradation of other organic compounds to illustrate the range of values. Specific data for this compound was not found in the reviewed literature.

The chloromethyl group in this compound is susceptible to chemical hydrolysis, a reaction where water cleaves the carbon-chlorine bond to form the corresponding alcohol, 2-(Hydroxymethyl)-4-methylpyridine, and hydrochloric acid. The rate of hydrolysis is influenced by factors such as pH and temperature.

Table 3: Illustrative Hydrolysis Half-Life Data for a Related Compound

| Compound | pH | Temperature (°C) | Half-life | Reference |

| Chlorpyrifos | 7 | 25 | 20.9 days | analis.com.my |

| Chlorpyrifos | 9 | 23 | 6.7 days | analis.com.my |

Note: This table provides hydrolysis half-life data for the organophosphate pesticide chlorpyrifos, which contains a trichlorinated pyridine moiety, to illustrate the influence of pH on degradation. Specific data for this compound was not found in the reviewed literature.

Environmental Parameters Influencing Degradation

The degradation of chloromethyl pyridines in the environment is a complex process governed by a combination of abiotic and biotic factors. The rate and extent of breakdown are significantly influenced by the surrounding environmental conditions.

pH, Temperature, Redox State, and Moisture

The physicochemical properties of the soil and water, such as pH, temperature, redox potential, and moisture content, play a critical role in the abiotic and biotic degradation of pyridine derivatives.

pH: The pH of the medium can affect the rate of hydrolysis and the activity of microbial populations responsible for biodegradation. While specific data for this compound is limited, studies on other chlorinated pyridines suggest that the stability of the molecule can be pH-dependent. For some chloropyridines, degradation is more rapid under neutral or slightly alkaline conditions, which can facilitate nucleophilic substitution of the chlorine atom.

Temperature: Temperature influences the rate of chemical reactions and microbial metabolism. Generally, an increase in temperature accelerates the degradation of organic compounds, including pesticides and industrial chemicals, up to an optimal point for microbial activity. nih.gov For instance, the degradation of some herbicides has been shown to be faster at higher temperatures.

Redox State: The redox potential of the environment, indicating the availability of electron acceptors, is a crucial factor in the degradation of chlorinated compounds. Under anaerobic (reducing) conditions, reductive dechlorination can be a significant degradation pathway for some chlorinated pyridines. researchgate.net In contrast, aerobic (oxidizing) conditions may favor hydroxylation and ring cleavage by microbial mono- and dioxygenases.

Moisture: In soil environments, moisture content is essential for microbial activity and for the transport of the compound to microbial cells. Optimal moisture levels can enhance biodegradation rates. Conversely, very low moisture can limit microbial activity, while waterlogged conditions can lead to anaerobic degradation pathways.

Interactive Data Table: General Influence of Environmental Parameters on Pyridine Derivative Degradation

| Parameter | General Influence on Degradation Rate | Relevant Observations for Related Compounds |

| pH | Can influence hydrolysis and microbial activity. | Degradation of some chloropyridines is favored under neutral to alkaline conditions. |

| Temperature | Generally increases degradation rates up to an optimum. | Microbial degradation of many organic pollutants is temperature-dependent. nih.gov |

| Redox State | Determines the dominant degradation pathway (aerobic vs. anaerobic). | Reductive dechlorination of some chlorinated pyridines occurs under anaerobic conditions. researchgate.net |

| Moisture | Essential for microbial activity in soil. | Optimal moisture levels enhance biodegradation. |

Nutrient Availability and Substrate Concentration

The biological degradation of this compound is intrinsically linked to the metabolic activity of microorganisms, which in turn depends on the availability of nutrients and the concentration of the substrate itself.

Nutrient Availability: The presence of essential nutrients such as carbon, nitrogen, and phosphorus is vital for microbial growth and the enzymatic breakdown of organic pollutants. In environments where these nutrients are limited, the biodegradation of xenobiotics like chloromethyl pyridines may be hindered. Studies on the degradation of pyridine and its derivatives have shown that the process can be enhanced by the addition of supplementary nutrient sources. nih.gov For instance, the bacterium Gordonia terrea IIPN1 has been shown to utilize pyridine and 4-methylpyridine as sole carbon and nitrogen sources. nih.gov

Substrate Concentration: The concentration of this compound can also affect its degradation rate. At very low concentrations, the compound may not be sufficient to induce the necessary degradative enzymes in microorganisms. Conversely, high concentrations can be toxic to the microbial populations responsible for degradation, leading to an inhibition of the process. The degradation of pyridine and α-picoline by Pseudomonas pseudoalcaligenes-KPN and Nocardia sp. has been studied at concentrations ranging from 50-200 mg/L. nih.gov

Interactive Data Table: Factors Affecting Biotic Degradation of Pyridine Derivatives

| Factor | Influence on Biodegradation | Examples from Related Compounds |

| Nutrient Availability | Essential for microbial growth and enzyme production. | Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1 is supported when used as a sole carbon and nitrogen source. nih.gov |

| Substrate Concentration | Can be limiting at low levels or inhibitory at high levels. | Pseudomonas and Nocardia species have been shown to degrade pyridine and α-picoline at concentrations of 50-200 mg/L. nih.gov |

Environmental Toxicology and Impact of Degradation Products